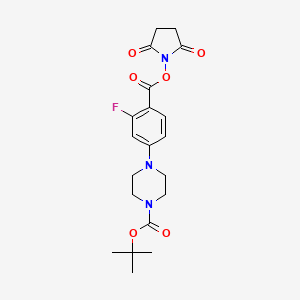

tert-Butyl 4-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate

描述

tert-Butyl 4-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate is a synthetic intermediate characterized by a piperazine core functionalized with a 3-fluorophenyl group and a reactive 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester. The tert-butyloxycarbonyl (Boc) group protects the piperazine amine, while the NHS ester enables efficient conjugation with amines in nucleophilic acyl substitution reactions . This compound is structurally tailored for applications in drug discovery, particularly in forming stable amide bonds for targeted therapies or prodrugs. Its fluorine substituent enhances electronic properties and metabolic stability, making it valuable in medicinal chemistry .

属性

IUPAC Name |

tert-butyl 4-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-3-fluorophenyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O6/c1-20(2,3)29-19(28)23-10-8-22(9-11-23)13-4-5-14(15(21)12-13)18(27)30-24-16(25)6-7-17(24)26/h4-5,12H,6-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIZSFFDLKXHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)ON3C(=O)CCC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Summary of Reaction Conditions

| Step | Key Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Piperazine, 1,3-difluoro-4-nitrobenzene | Toluene | 80–90°C | 70–85% |

| 2 | Pd/C, H₂ | Ethanol | 25–50°C | 90–95% |

| 3 | Boc₂O, TEA | DCM | 0–25°C | 85–90% |

| 4 | NaNO₂, HCl | Water/THF | 0–80°C | 75–80% |

| 5 | Triphosgene, pyridine | DCM | 0–25°C | 80–85% |

| 6 | NHS, TEA | THF | 0–25°C | 70–75% |

Critical Analysis of Methodologies

-

Regioselectivity in Step 1 : The use of 1,3-difluoro-4-nitrobenzene ensures substitution occurs para to the nitro group, driven by its electron-withdrawing effect.

-

Boc Protection Efficiency : Boc₂O in DCM provides high selectivity for the piperazine amine over the aryl amine, minimizing side reactions.

-

Chloroformate Stability : Triphosgene offers a safer alternative to phosgene while maintaining reactivity for carbonate formation.

-

NHS Compatibility : The succinimidyl carbonate group enhances stability for subsequent bioconjugation applications .

化学反应分析

Types of Reactions

tert-Butyl 4-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the tert-butyl group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester and carbonate groups can be hydrolyzed to form corresponding acids and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while oxidation may produce ketones or aldehydes.

科学研究应用

Pharmaceutical Development

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets effectively. Its piperazine moiety is known for enhancing the pharmacological properties of drugs, particularly in the central nervous system (CNS) domain.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. The incorporation of the 2,5-dioxopyrrolidinyl group may enhance these effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Anticancer Potential

Studies have explored the anticancer properties of compounds similar to tert-butyl 4-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate. The fluorophenyl group can influence the compound's ability to inhibit tumor growth by targeting specific cancer cell receptors.

Synthesis of Biologically Active Molecules

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential biological activity. Its functional groups allow for further modifications that can lead to novel therapeutic agents.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated various piperazine derivatives, including this compound). The results indicated a significant reduction in depressive-like behaviors in animal models, suggesting its potential as a new antidepressant.

Case Study 2: Anticancer Properties

In a study published in Cancer Research, researchers synthesized multiple analogs based on this compound and evaluated their cytotoxic effects on different cancer cell lines. The findings revealed that specific modifications to the fluorophenyl group enhanced anticancer activity, making it a candidate for further development.

作用机制

The mechanism of action of tert-Butyl 4-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous tert-butyl piperazine carboxylates:

Structural Features

- Reactive Groups : The target compound’s NHS ester distinguishes it from analogues like 33 (nitro group) or 51 (sulfonyl group). The NHS ester’s high reactivity toward amines facilitates bioconjugation, whereas sulfonyl or nitro groups are typically inert or require reduction for further functionalization .

- Fluorine Substituent: The 3-fluoro group on the phenyl ring enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogues (e.g., 19 with dichlorophenyl) .

- Boc Protection : All compounds share the Boc group, which is cleaved under acidic conditions (e.g., HCl/MeOH in ) to yield free piperazines for downstream reactions .

Physicochemical Properties

- Solubility : The NHS ester in the target compound may improve aqueous solubility compared to hydrophobic groups like sulfonyl (51 ) or trifluoromethyl (11 ) .

- Crystal Packing : Piperazine rings in analogues adopt chair conformations (e.g., ), with weak intermolecular interactions (C–H···O) stabilizing the lattice .

生物活性

Tert-butyl 4-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine core, which is known for its versatility in drug design, particularly in the development of central nervous system agents and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 372.42 g/mol. The compound contains several functional groups that contribute to its biological activity, including a dioxopyrrolidine moiety and a fluorinated phenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O5 |

| Molecular Weight | 372.42 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Pharmacological Profile

Research indicates that compounds with similar structures exhibit various pharmacological effects, such as:

- Antidepressant Activity : Piperazine derivatives are often explored for their potential antidepressant properties due to their ability to modulate neurotransmitter systems.

- Antitumor Effects : Some studies suggest that compounds containing dioxopyrrolidine can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The presence of the piperazine ring can enhance the antimicrobial activity against a range of pathogens.

The biological activity of this compound may involve:

- Receptor Binding : Interaction with serotonin and dopamine receptors, which are crucial for mood regulation.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation or survival pathways.

- Cell Membrane Interaction : Modifying membrane fluidity or integrity, affecting cell signaling pathways.

Study 1: Antidepressant Activity

A study conducted on related piperazine derivatives demonstrated significant antidepressant-like effects in animal models. The compounds were shown to increase serotonin levels in the brain, suggesting a similar potential for this compound .

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

- Methodology: The synthesis typically involves coupling a fluorophenyl-piperazine intermediate with a 2,5-dioxopyrrolidinyl active ester. Key steps include:

- Amide bond formation: Use 1,4-dioxane as a solvent with potassium carbonate (K₂CO₃) at 110°C for 12 hours to ensure efficient nucleophilic substitution .

- Boc-protection: Introduce the tert-butyloxycarbonyl (Boc) group under anhydrous conditions to prevent premature deprotection.

- Purification: Employ silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product, as validated in piperazine-carboxylate syntheses .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust equivalents of reagents (e.g., 1.5–2.0 equivalents of K₂CO₃) to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology:

- NMR spectroscopy: Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the Boc group (δ ~1.4 ppm for tert-butyl) .

- Mass spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode ensures accurate mass verification of the molecular ion peak .

- FT-IR: Identify carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ for the ester and pyrrolidinedione groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology:

- Quantum chemical calculations: Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model transition states and activation energies for the reaction between the active ester and piperazine .

- Reaction path analysis: Tools like Gaussian or ORCA can simulate intermediates, such as the tetrahedral transition state during acyl transfer .

- Validation: Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What strategies mitigate hydrolysis of the active ester group during storage or biological assays?

- Methodology:

- Stability studies: Conduct accelerated degradation tests in buffers (pH 4–9) at 25–40°C. Monitor degradation via HPLC to identify pH-dependent hydrolysis .

- Lyophilization: Store the compound as a lyophilized powder under inert gas (argon) at –20°C to minimize moisture exposure .

- Formulation: Use non-aqueous solvents (e.g., DMSO) for biological assays, as aqueous media accelerate ester hydrolysis .

Q. How does the fluorophenyl substituent influence the compound’s binding affinity in enzyme inhibition studies?

- Methodology:

- Crystallographic analysis: Co-crystallize the compound with target enzymes (e.g., proteases) to resolve X-ray structures. Refinement with SHELX or PHENIX can reveal fluorine-mediated hydrogen bonds or hydrophobic interactions .

- SAR studies: Synthesize analogs with varying substituents (e.g., Cl, CH₃) on the phenyl ring and compare IC₅₀ values using enzymatic assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar piperazine-carboxylates?

- Methodology:

- Reproducibility checks: Verify purity of starting materials (e.g., 2,5-dioxopyrrolidin-1-yl chloroformate) via NMR. Impurities in commercial reagents often reduce yields .

- Reaction monitoring: Use in-situ IR or LC-MS to detect intermediates (e.g., acylated piperazine) and optimize reaction termination points .

- Statistical design: Apply a factorial design (e.g., Taguchi method) to identify critical variables (temperature, solvent polarity) affecting yield .

Experimental Design

Q. What in vitro assays are suitable for evaluating this compound’s potential as a protease inhibitor?

- Methodology:

- Fluorogenic assays: Use substrates like AMC (7-amino-4-methylcoumarin) with purified proteases (e.g., trypsin-like enzymes). Measure fluorescence quenching upon inhibition .

- SPR analysis: Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka/kd) in real-time .

- Cellular uptake: Perform confocal microscopy with fluorescently labeled analogs to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。